N-{4-[(ethylamino)sulfonyl]phenyl}-3,5-dimethyl-1-piperidinecarbothioamide
Overview
Description
N-{4-[(ethylamino)sulfonyl]phenyl}-3,5-dimethyl-1-piperidinecarbothioamide, also known as E3330, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. E3330 belongs to the class of compounds known as thioamides and is structurally similar to other thioamide-based compounds that have shown promising results in cancer research.
Mechanism of Action
N-{4-[(ethylamino)sulfonyl]phenyl}-3,5-dimethyl-1-piperidinecarbothioamide inhibits the activity of APE1/Ref-1 by binding to the redox-active cysteine residue at position 65 in the protein. This binding prevents the protein from carrying out its normal functions in DNA repair and redox signaling, leading to increased sensitivity of cancer cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
N-{4-[(ethylamino)sulfonyl]phenyl}-3,5-dimethyl-1-piperidinecarbothioamide has been shown to have a number of biochemical and physiological effects in cancer cells. The compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. In addition, N-{4-[(ethylamino)sulfonyl]phenyl}-3,5-dimethyl-1-piperidinecarbothioamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in inflammation and cancer progression.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-{4-[(ethylamino)sulfonyl]phenyl}-3,5-dimethyl-1-piperidinecarbothioamide is its specificity for APE1/Ref-1. Unlike other thioamide-based compounds that have been studied for their potential use in cancer therapy, N-{4-[(ethylamino)sulfonyl]phenyl}-3,5-dimethyl-1-piperidinecarbothioamide does not inhibit other enzymes that play critical roles in DNA repair and redox signaling. However, one of the limitations of N-{4-[(ethylamino)sulfonyl]phenyl}-3,5-dimethyl-1-piperidinecarbothioamide is its poor solubility in aqueous solutions, which can make it difficult to use in certain lab experiments.
Future Directions
There are a number of potential future directions for research on N-{4-[(ethylamino)sulfonyl]phenyl}-3,5-dimethyl-1-piperidinecarbothioamide. One area of interest is the development of more soluble analogs of N-{4-[(ethylamino)sulfonyl]phenyl}-3,5-dimethyl-1-piperidinecarbothioamide that can be used in a wider range of lab experiments. Another area of interest is the development of combination therapies that include N-{4-[(ethylamino)sulfonyl]phenyl}-3,5-dimethyl-1-piperidinecarbothioamide and other chemotherapeutic agents. Finally, there is interest in exploring the potential use of N-{4-[(ethylamino)sulfonyl]phenyl}-3,5-dimethyl-1-piperidinecarbothioamide in the treatment of other diseases that are characterized by dysregulated redox signaling, such as neurodegenerative diseases.
Scientific Research Applications
N-{4-[(ethylamino)sulfonyl]phenyl}-3,5-dimethyl-1-piperidinecarbothioamide has been studied extensively for its potential use in cancer therapy. The compound has been shown to inhibit the activity of the enzyme APE1/Ref-1, which plays a critical role in DNA repair and redox signaling. Inhibition of APE1/Ref-1 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making N-{4-[(ethylamino)sulfonyl]phenyl}-3,5-dimethyl-1-piperidinecarbothioamide a promising candidate for combination therapy.
properties
IUPAC Name |
N-[4-(ethylsulfamoyl)phenyl]-3,5-dimethylpiperidine-1-carbothioamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2S2/c1-4-17-23(20,21)15-7-5-14(6-8-15)18-16(22)19-10-12(2)9-13(3)11-19/h5-8,12-13,17H,4,9-11H2,1-3H3,(H,18,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RATRCSPQVNQSAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=S)N2CC(CC(C2)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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